molecular formula C12H14ClNO2 B8372495 5-Chloro-6-vinylnicotinic acid tert-butyl ester

5-Chloro-6-vinylnicotinic acid tert-butyl ester

Cat. No.: B8372495
M. Wt: 239.70 g/mol
InChI Key: MBTMAYCHRRHEJX-UHFFFAOYSA-N
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Description

5-Chloro-6-vinylnicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position, a vinyl group at the 6th position, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-vinylnicotinic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of 6-vinyl-nicotinic acid, followed by esterification with tert.-butyl alcohol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-vinylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-6-vinylnicotinic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-vinylnicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and chlorine atom can participate in various binding interactions, while the tert.-butyl ester group can influence the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Vinyl-nicotinic acid: Lacks the chlorine atom and tert.-butyl ester group.

    5-Chloro-nicotinic acid: Lacks the vinyl group and tert.-butyl ester group.

    Nicotinic acid tert.-butyl ester: Lacks the chlorine atom and vinyl group.

Uniqueness

5-Chloro-6-vinylnicotinic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, vinyl group, and tert.-butyl ester group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

tert-butyl 5-chloro-6-ethenylpyridine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-5-10-9(13)6-8(7-14-10)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3

InChI Key

MBTMAYCHRRHEJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)C=C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (5.00 g, 20.0 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (9.700 mg, 40 mmol) in dioxane (30 mL), a solution of 2 M aq. K2CO3 (6 mL) followed by Pd(PPh3)4 (620 mg, 0.38 mmol) and triphenylphosphine (620 mg, 3.8 mmol) is added. The mixture is stirred at 100° C. for 2 h, cooled to rt and diluted with diethyl ether (200 mL). The mixture is extracted with 1M aq. NaOH (2×50 mL) and brine (50 mL). The org. phase is dried (Na2SO4), filtered and evaporated. The residue is purified by FC (SiO2, EA-heptane) to give 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester (4.0 g) as a yellow oil; LC-MS: tR=1.05 min, [M+1+CH3CN]+=281.36.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
620 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
620 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (5.00 g, 20.0 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (9.700 mg, 40 mmol) in dioxane (30 mL), a solution of 2 M aq. K2CO3 (6 mL) followed by Pd(PPh3)4 (620 mg, 0.38 mmol) and PPh3 (620 mg, 3.8 mmol) is added. The mixture is stirred at 100° C. for 2 h, cooled to rt and diluted with ether (200 mL). The mixture is extracted with 1M aq. NaOH (2×50 mL) and brine (50 mL). The org. phase is dried (Na2SO4), filtered and evaporated. The residue is purified by FC (SiO2, EA-heptane) to give 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester (4.0 g) as a yellow oil; LC-MS: tR=1.05 min, [M+1+CH3CN]+=281.36.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
620 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
620 mg
Type
catalyst
Reaction Step Seven

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